Bis(m-phenoxyphenyl)ether is an organic compound with the chemical formula and a CAS number of 748-30-1. This compound is classified as a polyphenyl ether, a category known for its thermal stability and chemical resistance. Bis(m-phenoxyphenyl)ether consists of two m-phenoxyphenyl groups connected by an ether linkage, which contributes to its unique properties and potential applications in various scientific fields.
The synthesis of Bis(m-phenoxyphenyl)ether typically involves the Ullmann ether synthesis method, where an alkali-metal phenate reacts with a halogenated benzene in the presence of a copper catalyst. This method allows for the formation of ether bonds between the phenolic groups. The technical details of this synthesis include:
The molecular structure of Bis(m-phenoxyphenyl)ether features two m-phenoxyphenyl groups linked by an ether bond. The structure can be described as follows:
The structural representation can be expressed using SMILES notation as follows: C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=CC(=C3)OC4=CC=CC=C4
.
Bis(m-phenoxyphenyl)ether can participate in various chemical reactions due to its reactive phenolic groups. Key reactions include:
The mechanism of action for Bis(m-phenoxyphenyl)ether primarily revolves around its stability and reactivity in various environments:
These properties make Bis(m-phenoxyphenyl)ether an attractive candidate for applications in materials science and engineering.
Bis(m-phenoxyphenyl)ether has several scientific uses due to its unique properties:
CAS No.: 2562-38-1
CAS No.: 27661-42-3
CAS No.:
CAS No.: 80751-52-6
CAS No.:
CAS No.: 25291-67-2